molecular formula C8H9NO B1210151 3,4-Dihydro-2H-1,4-benzoxazine CAS No. 5735-53-5

3,4-Dihydro-2H-1,4-benzoxazine

Cat. No. B1210151
CAS RN: 5735-53-5
M. Wt: 135.16 g/mol
InChI Key: YRLORWPBJZEGBX-UHFFFAOYSA-N
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Patent
US07365065B2

Procedure details

2H-1,4-benzoxazin-3-(4M-one (4.5 g, 30 mmol) was added portionwise to a stirred suspension of lithium aluminium hydride (4.7 g, 120 mmol) in THF (100 ml) and heated at reflux for 3 h. The mixture was cooled in an ice/water bath and ammonia solution (8 ml) and water (40 ml) were added while stirring. The mixture was filtered through Celite and reduced. Chromatography (50% EtOAc/50% 60-80 petroleum ether) afforded benzomorpholine (3.7 g, 91%) as a pale brown oil.
[Compound]
Name
2H-1,4-benzoxazin-3-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
one
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH3:7].O.[CH2:9]1[CH2:13][O:12][CH2:11][CH2:10]1>>[O:12]1[C:11]2[CH:10]=[CH:13][CH:9]=[CH:10][C:11]=2[NH:7][CH2:9][CH2:13]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
2H-1,4-benzoxazin-3-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
one
Quantity
4.5 g
Type
reactant
Smiles
Name
Quantity
4.7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice/water bath
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite

Outcomes

Product
Name
Type
product
Smiles
O1CCNC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.